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molecular formula C10H12O B095494 4-Phenylbutanal CAS No. 18328-11-5

4-Phenylbutanal

Cat. No. B095494
M. Wt: 148.2 g/mol
InChI Key: NHFRGTVSKOPUBK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US06953792B2

Procedure details

1,1,1-Tris(acetyloxy)-1,1-dihydro-1,2-benziodoxol-3(1H)-one (1.7 g, 4.0 mmol) was added to a solution of benzenebutanol (0.5 g, 3.3 mmol) in dichloromethane (10 mL) and the mixture was stirred at room temperature for 2 hours. The mixture was filtered through a plug of silica gel, washing with dichloromethane, and the solvent was evaporated under reduced pressure to give the title compound as a colorless oil (466 mg, 95%). 1H NMR (400 MHz, CDCl3) δ 9.76 (1H, m), 7.31-27 (2H, m), 7.22-7.16 (3H, m), 2.66 (2H, t, J 73 Hz), 2.45 (2H, t, J 7.3 Hz), 1.97 (2H, quin, J 7.3 Hz).
Quantity
1.7 g
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
CC(OI1(OC(C)=O)(OC(C)=O)OC(=O)C2C1=CC=CC=2)=O.[C:23]1([CH2:29][CH2:30][CH2:31][CH2:32][OH:33])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1>ClCCl>[C:23]1([CH2:29][CH2:30][CH2:31][CH:32]=[O:33])[CH:28]=[CH:27][CH:26]=[CH:25][CH:24]=1

Inputs

Step One
Name
Quantity
1.7 g
Type
reactant
Smiles
CC(=O)OI1(C2=CC=CC=C2C(=O)O1)(OC(=O)C)OC(=O)C
Name
Quantity
0.5 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCCCO
Name
Quantity
10 mL
Type
solvent
Smiles
ClCCl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the mixture was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The mixture was filtered through a plug of silica gel
WASH
Type
WASH
Details
washing with dichloromethane
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)CCCC=O
Measurements
Type Value Analysis
AMOUNT: MASS 466 mg
YIELD: PERCENTYIELD 95%
YIELD: CALCULATEDPERCENTYIELD 95.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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